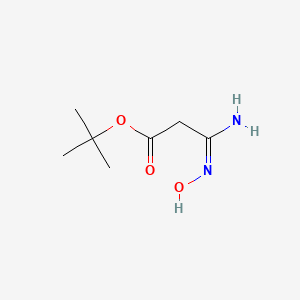

tert-Butyl 2-(-N'-hydroxycarbamimidoyl)acetate

Description

tert-Butyl 2-(-N'-hydroxycarbamimidoyl)acetate (CAS: 218278-67-2, MFCD32065823) is a tert-butyl ester derivative featuring a hydroxycarbamimidoyl functional group. This compound serves as a key intermediate in synthesizing 1,2,4-oxadiazole antimicrobial agents targeting enteric pathogens . Structurally, it consists of a tert-butyl-protected acetate backbone linked to a hydroxycarbamimidoyl moiety, enabling cyclization reactions to form oxadiazole rings. The compound is synthesized via nucleophilic addition of hydroxylamine to a cyano precursor (e.g., tert-butyl 2-(2-(4-cyanophenoxy)phenyl)acetate) under basic conditions, yielding a yellow oil with 100% crude yield prior to purification .

Properties

IUPAC Name |

tert-butyl (3E)-3-amino-3-hydroxyiminopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-7(2,3)12-6(10)4-5(8)9-11/h11H,4H2,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKHKDZQXAXCAOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C/C(=N\O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate typically involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired hydroxycarbamimidoyl compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of eco-friendly catalysts and solvents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxycarbamimidoyl group can be oxidized to form corresponding oxime derivatives.

Reduction: Reduction reactions can convert the hydroxycarbamimidoyl group to an amine.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

Major products formed from these reactions include oxime derivatives, amines, and various ester derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.

Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals

Mechanism of Action

The mechanism of action of tert-Butyl 2-(-N’-hydroxycarbamimidoyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxycarbamimidoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Differences :

- Substituent position (e.g., para vs. ortho phenoxy groups) impacts molecular planarity and antimicrobial activity.

- Backbone modifications (e.g., azetidine vs. acetate) influence steric bulk and metabolic stability.

tert-Butyl Esters with Varied Functional Groups

tert-Butyl 2-(1H-imidazol-1-yl)acetate :

This compound substitutes the hydroxycarbamimidoyl group with an imidazole ring. Crystallographic studies reveal an 80.54° dihedral angle between the imidazole and acetate planes, promoting intermolecular C–H⋯O hydrogen bonding. Such interactions enhance crystalline stability compared to the amorphous nature of the parent compound .- However, its antimicrobial efficacy remains untested .

Purity and Commercial Availability

Commercial availability and purity levels vary significantly:

The azetidine analog (QW-8826) achieves higher purity, likely due to optimized synthetic protocols. In contrast, oxadiazole derivatives like 8a require extensive purification, reducing yields .

Research Findings and Data

Physicochemical Properties

- Parent Compound :

- Analog 8a :

Structural Insights

- Crystallographic data for tert-Butyl 2-(1H-imidazol-1-yl)acetate highlights hydrogen-bonded dimers, suggesting superior solid-state stability compared to the parent compound’s amorphous intermediates .

Biological Activity

Tert-Butyl 2-(-N'-hydroxycarbamimidoyl)acetate is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity, and relevant case studies.

- Chemical Formula : C₇H₁₄N₂O₃

- Molecular Weight : 158.20 g/mol

- CAS Number : 6456-74-2

Antioxidant Activity

Research has indicated that compounds similar to tert-butyl 2-(-N'-hydroxycarbamimidoyl)acetate exhibit significant antioxidant properties. For instance, studies have shown high antioxidant activity in ABTS and FRAP assays, which measure the ability to scavenge free radicals and reduce metal ions, respectively .

Enzyme Inhibition

The compound's structural analogs have demonstrated inhibitory effects on various enzymes. For example, studies involving conjugates of related compounds showed inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC₅₀ values indicating effective enzyme inhibition at low concentrations . This suggests potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted to evaluate the effects of tert-butyl 2-(-N'-hydroxycarbamimidoyl)acetate on cancer cell lines. For instance, compounds derived from similar structures were tested against breast cancer cell lines (MCF-7), showing varying degrees of cytotoxicity with IC₅₀ values significantly lower than standard chemotherapeutics like tamoxifen .

Acute Toxicity

Acute toxicity assessments indicate that high doses of related compounds do not produce systemic toxicity or significant adverse effects in animal models. For example, a study reported that single dermal exposure at high concentrations did not lead to systemic toxicity in guinea pigs .

Chronic Toxicity

Long-term exposure studies are essential for understanding the chronic effects of tert-butyl derivatives. The National Toxicology Program has conducted assessments indicating potential nephrotoxic effects associated with prolonged exposure to tert-butanol, a structural analog, suggesting caution in the extrapolation of safety profiles .

Case Study 1: Neuroprotective Effects

In a study examining neuroprotective effects, tert-butyl derivatives were shown to improve cognitive functions in rodent models of Alzheimer’s disease by inhibiting cholinesterases and reducing oxidative stress markers .

Case Study 2: Antimicrobial Activity

Another investigation highlighted the antimicrobial properties of related compounds, demonstrating effectiveness against various bacterial strains. The mechanism was hypothesized to involve disruption of bacterial cell membranes .

Data Tables

Q & A

Q. What are the common synthetic routes for tert-Butyl 2-(-N'-hydroxycarbamimidoyl)acetate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of tert-butyl ester derivatives often employs palladium-catalyzed α-arylation of zinc enolates (). For example, analogous compounds like tert-butyl 2-(4-cyanophenyl)acetate were synthesized in 90% yield using Pd catalysts under optimized conditions (e.g., solvent choice, temperature control, and ligand selection). Silica gel chromatography is typically used for purification (). For structurally complex derivatives, stepwise protocols involving intermediates (e.g., carbamimidoyl precursors) may require careful control of reaction parameters such as pH, stoichiometry, and reaction time. A representative procedure involves heating precursors in N,N-dimethylformamide (DMF) with sodium acetate and tetrabutylammonium bromide (TBAB) at 120°C for 4 hours, followed by acid washing and recrystallization to achieve 85.1% yield ( ).

Q. How is tert-Butyl 2-(-N'-hydroxycarbamimidoyl)acetate characterized structurally in academic research?

Methodological Answer: Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT for functional group identification) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation (). For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) using SHELX software ( ) resolves bond lengths and angles. For example, tert-butyl 2-methyl-2-(4-nitrobenzoyl)propanoate was analyzed via SCXRD (R factor = 0.061), confirming steric effects of the tert-butyl group (). Infrared (IR) spectroscopy further identifies functional groups like hydroxycarbamimidoyl moieties.

Advanced Research Questions

Q. What analytical techniques resolve contradictions in spectroscopic data for tert-butyl ester derivatives?

Methodological Answer: Contradictions in NMR or mass spectrometry data can arise from impurities, tautomerism, or dynamic effects. Cross-validation using complementary techniques is critical:

- Multi-nuclear NMR : 2D experiments (COSY, HSQC, HMBC) clarify connectivity ().

- GC/MS or LC/MS : Detects low-level impurities (e.g., unreacted intermediates) ().

- X-ray crystallography : Provides unambiguous structural data ().

For example, conflicting ¹H NMR signals in a nitro-substituted derivative were resolved by SCXRD, revealing unexpected conformational isomerism ().

Q. How can computational methods complement experimental data in structural analysis?

Methodological Answer: Density functional theory (DFT) calculations predict optimized geometries, vibrational frequencies (IR), and NMR chemical shifts, which are compared to experimental data to validate structures (). Molecular dynamics simulations model solution-state behavior, explaining discrepancies between solid-state (X-ray) and solution (NMR) data. Software like Gaussian or ORCA integrates with crystallography tools (e.g., SHELXL) for refinement ( ).

Q. What protocols ensure stability and safe handling of tert-Butyl 2-(-N'-hydroxycarbamimidoyl)acetate in laboratory settings?

Methodological Answer:

- Storage : Under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis ().

- Handling : Use fume hoods, gloves, and eye protection due to potential irritancy (H315-H319-H335 hazard codes) ().

- Decomposition : Avoid strong acids/bases; monitor via TLC or HPLC for degradation products ().

Q. How can researchers troubleshoot low yields in the synthesis of tert-butyl carbamimidoyl derivatives?

Methodological Answer:

- Catalyst Screening : Test Pd, Cu, or Ni catalysts for optimal activity ().

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reactivity ().

- Intermediate Trapping : Use scavengers (e.g., activated carbon) to remove by-products ().

- Stoichiometry Adjustments : Increase equivalents of carbamimidoyl precursors if coupling is incomplete.

Q. Data Contradiction Case Study

| Observation | Resolution Strategy | Reference |

|---|---|---|

| Discrepancy in ¹³C NMR shifts | SCXRD validation | |

| Unassigned MS fragments | HRMS + isotopic pattern analysis | |

| IR absorption mismatch | DFT vibrational frequency calc. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.